

Western blot protocol for detecting SOS1 degradation after treatment

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Compound of Interest

Compound Name: *SOS1 Ligand intermediate-4*

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Application Notes and Protocols for Detecting SOS1 Degradation For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Western blotting to detect the degradation of Son of sevenless homolog 1 (SOS1) protein following therapeutic treatment. This method is crucial for validating the efficacy of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the ubiquitination and subsequent proteasomal degradation of SOS1.

SOS1 is a guanine nucleotide exchange factor that plays a critical role in the activation of RAS proteins, making it a key target in cancers with KRAS mutations.^{[1][2][3][4]} Targeted degradation of SOS1 has emerged as a promising therapeutic strategy to overcome resistance and enhance the efficacy of other cancer therapies.^{[1][2][4]} This protocol outlines the necessary steps for cell culture, treatment with SOS1 degraders, protein extraction, and immunodetection to quantitatively assess the reduction in SOS1 protein levels.

Quantitative Data Summary

The following table summarizes the quantitative data on SOS1 degradation from various studies. This data is essential for designing experiments and for the comparative analysis of

the potency of different SOS1-targeting compounds.

Cell Line	Treatment Compound	Concentration	Treatment Duration	SOS1 Degradation (%)	Reference
NCI-H358 (KRAS G12C)	SIAIS562055	Gradient	24 hours	Concentration-dependent	[1] [4]
GP2d (KRAS G12D)	SIAIS562055	Gradient	24 hours	Concentration-dependent	[1] [4]
SW620 (KRAS G12V)	SIAIS562055	Gradient	24 hours	Concentration-dependent	[1] [4]
MIA PaCa-2 (KRAS G12C)	SIAIS562055	1 µmol/L	16 hours	Significant degradation	[1]
K562 (CML)	SIAIS562055	1,000 nmol/L	24 hours	Significant degradation	[4]
SW620 (CRC)	PROTAC SOS1 degrader-3 (P7)	0.1, 1, 10 µM	6 hours	Concentration-dependent	[5] [6]
SW620 (CRC)	PROTAC SOS1 degrader-3 (P7)	0.59 µM (DC50)	24 hours	50%	[5]
HCT116 (CRC)	PROTAC SOS1 degrader-3 (P7)	0.75 µM (DC50)	24 hours	50%	[5]
SW1417 (CRC)	PROTAC SOS1 degrader-3 (P7)	0.19 µM (DC50)	24 hours	50%	[5]

Various CRC
cell lines

P7

-

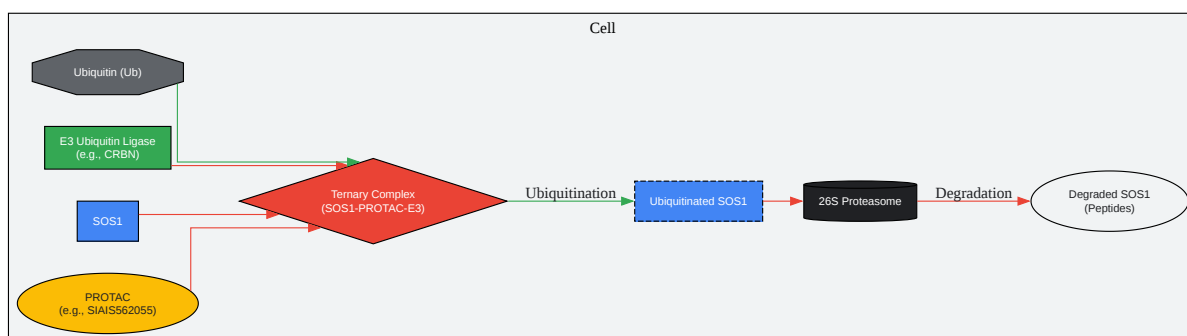
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Up to 92%

[7]

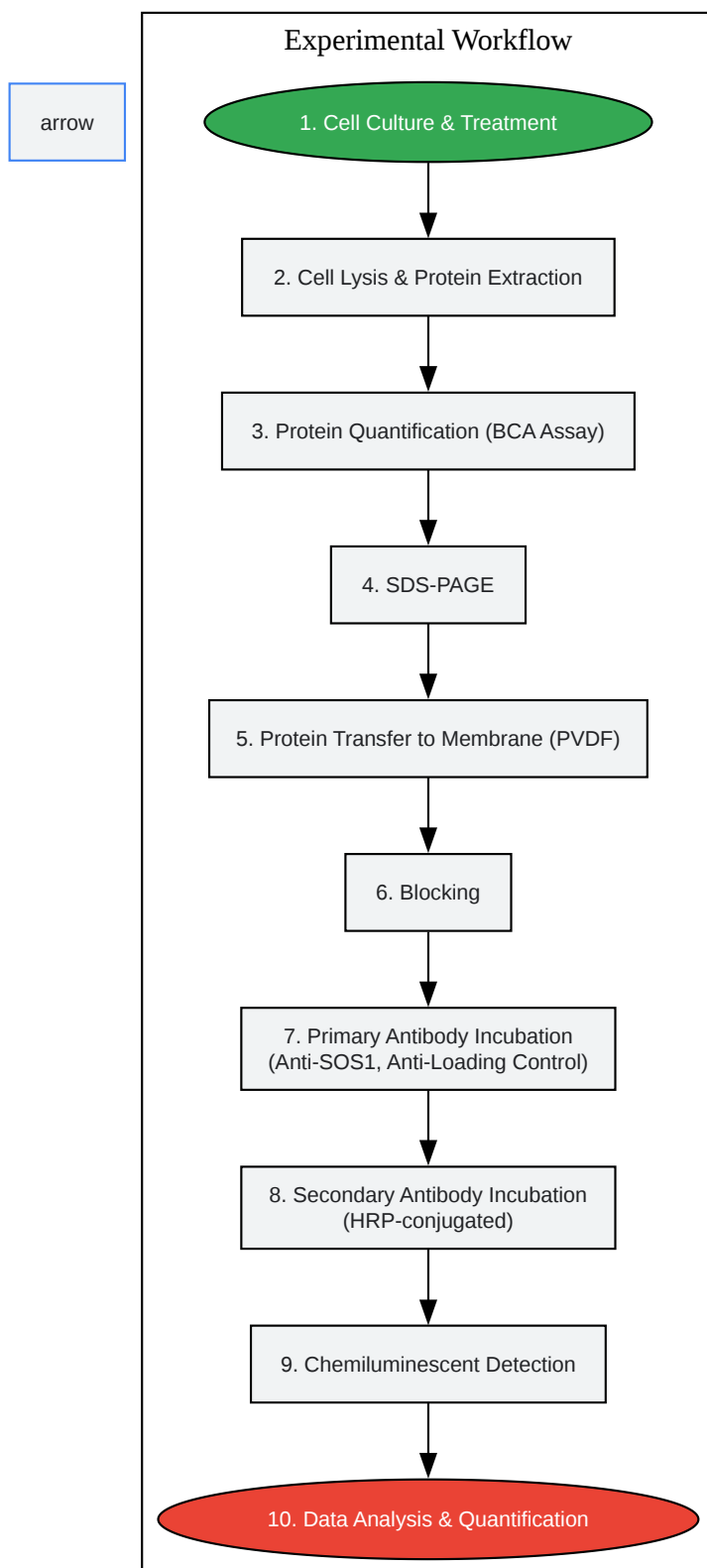
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of PROTAC-mediated SOS1 degradation and the experimental workflow for its detection via Western blot.



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Caption: PROTAC-mediated degradation of SOS1 protein.



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Caption: Western blot workflow for SOS1 degradation analysis.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing a Western blot to detect SOS1 degradation.

Materials and Reagents

- Cell Lines: e.g., NCI-H358, SW620, MIA PaCa-2, K562
- SOS1 Degradator: e.g., SIAIS562055, PROTAC SOS1 degrader-3 (P7)
- Cell Lysis Buffer: RIPA buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4, 1X Protease Inhibitor Cocktail).[8]
- BCA Protein Assay Kit
- SDS-PAGE Gels
- PVDF Membranes
- Transfer Buffer
- Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
- Primary Antibodies:
 - Rabbit anti-SOS1 polyclonal antibody (e.g., Proteintech 55041-1-AP, Cell Signaling Technology #5890).[9][10]
 - Mouse or rabbit anti-loading control antibody (e.g., anti-GAPDH, anti- β -actin, or anti- β -tubulin).
- Secondary Antibodies:
 - HRP-conjugated goat anti-rabbit IgG.
 - HRP-conjugated goat anti-mouse IgG.

- Chemiluminescent Substrate
- Imaging System

Procedure

- Cell Culture and Treatment:
 - Culture cells to 70-80% confluency.
 - Treat cells with varying concentrations of the SOS1 degrader or vehicle control (e.g., DMSO) for the desired time points (e.g., 6, 12, 24, 48 hours).
- Cell Lysis and Protein Extraction:[8][11][12][13]
 - For adherent cells, wash the cells twice with ice-cold PBS.[8][11]
 - Add ice-cold lysis buffer to the plate and scrape the cells.[8][11][12]
 - For suspension cells, centrifuge to pellet the cells, wash with ice-cold PBS, and resuspend in lysis buffer.[11]
 - Incubate the lysate on ice for 30 minutes with occasional vortexing.[11]
 - Centrifuge the lysate at 12,000-16,000 x g for 15-20 minutes at 4°C to pellet cell debris.[8][11]
 - Collect the supernatant containing the soluble protein.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
- Sample Preparation and SDS-PAGE:
 - Normalize the protein concentration for all samples.
 - Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

- Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
- Run the gel until the dye front reaches the bottom.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-SOS1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[\[14\]](#)
 - Wash the membrane three times with TBST for 5-10 minutes each.
 - Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
 - Wash the membrane three times with TBST for 5-10 minutes each.
 - Repeat the immunoblotting process for the loading control antibody.
- Detection and Analysis:
 - Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
 - Capture the chemiluminescent signal using an imaging system.
 - Quantify the band intensities using densitometry software. Normalize the SOS1 band intensity to the corresponding loading control band intensity.
 - Calculate the percentage of SOS1 degradation relative to the vehicle-treated control.

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